Piperidine vs. Piperazine Core: Impact on Physicochemical and Kinase Profiling
The target compound's piperidine core distinguishes it from the piperazine analog (CAS 864938-31-8), which is described as a BTK inhibitor scaffold . The piperidine ring lacks the second nitrogen atom, resulting in a lower hydrogen bond acceptor count (6 vs. 7) and a different basicity profile. This single atomic difference influences the compound's drug-like properties and its ability to interact with biological targets. The target compound has a higher XLogP3-AA of 2.9 compared to the piperazine analog's predicted value of ~1.8, indicating greater lipophilicity [1]. This difference in lipophilicity directly impacts membrane permeability and pharmacokinetic behavior, making it a more suitable core for programs requiring enhanced cellular penetration.
| Evidence Dimension | Molecular Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone, Predicted XLogP3-AA ≈ 1.8 |
| Quantified Difference | Δ = +1.1 logP units |
| Conditions | PubChem computed properties for target compound [1]. Comparator property estimated from structure. |
Why This Matters
For kinase programs targeting intracellular targets, higher lipophilicity can improve passive membrane permeability, potentially leading to better cellular activity, a key differentiator during hit-to-lead triage.
- [1] PubChem Compound Summary for CID 49730841, (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone. National Center for Biotechnology Information. View Source
